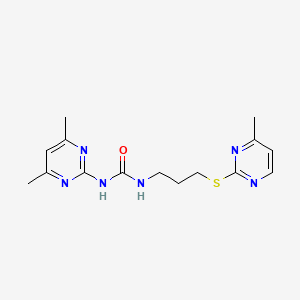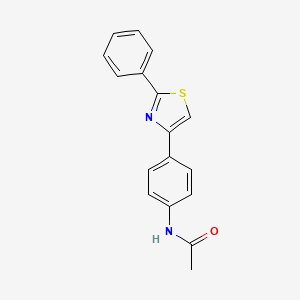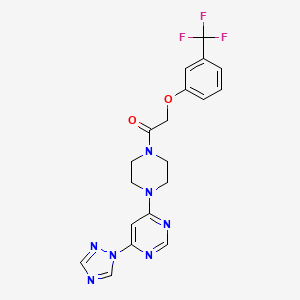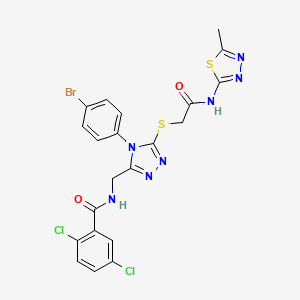![molecular formula C18H11F3N2O2S2 B2653914 3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione CAS No. 887200-10-4](/img/structure/B2653914.png)
3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione” is a compound that contains a benzothiazole moiety . Benzothiazole is an aromatic heterocyclic compound . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The specific molecular structure of “this compound” is not provided in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, benzothiazoles are known to be involved in a variety of chemical reactions due to the active site at the 2nd position of the benzothiazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Studies have shown the synthesis of novel derivatives of benzothiazole, which have been evaluated for their antimicrobial properties. For instance, compounds synthesized from the reaction of benzothiazole derivatives with chloroacetyl chloride showed significant antimicrobial activities against various bacterial and fungal strains, indicating the potential of these compounds as lead molecules for developing effective antimicrobial agents (Gandhi et al., 2020). Another study reported the synthesis of thiazolidine-dione derivatives with potential antimicrobial and anticancer properties, although their activity was limited against a range of microorganisms (Mohsen et al., 1985).
Anticancer Properties
Research into benzothiazole derivatives has also extended into anticancer activities, with several studies synthesizing compounds and evaluating their efficacy against cancer cell lines. For example, compounds bearing an aryl sulfonate moiety were investigated for their antimicrobial and anti-inflammatory properties, with selected compounds also screened for their anticancer activity (Kendre et al., 2015). The development of benzothiazole derivatives as PPARγ agonists also highlighted their potential as drug candidates for diabetes, a condition often associated with cancer risk (Jeon et al., 2006).
Sensor Technologies
Furthermore, benzothiazole-based compounds have been explored for their application in sensor technologies. A notable study described the synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibited multifluorescence emissions and was used for highly sensitive physiological pH sensing, demonstrating the compound's potential in biotechnological applications (Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their role in corrosion inhibition, showcasing their versatility beyond biomedical applications. A study focusing on the synthesis of benzothiazole derivatives evaluated their effectiveness as corrosion inhibitors for carbon steel, indicating their potential industrial applications in protecting metals from corrosion (Hu et al., 2016).
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S2/c19-18(20,21)10-4-3-5-11(8-10)23-15(24)9-14(16(23)25)27-17-22-12-6-1-2-7-13(12)26-17/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECJWICEJOFAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2653834.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)
![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)
![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)
